7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It features a fused ring system combining pyrrolo, triazolo, and pyrimidine moieties, which are known for their significant biological and pharmacological activities. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrrolo Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Triazolo Moiety: This can be achieved through a cycloaddition reaction, where an azide reacts with an alkyne or nitrile group.
Pyrimidine Ring Formation: This step usually involves the condensation of a suitable amine with a diketone or similar compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar fused ring system and is also studied for its pharmacological properties.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry.
Uniqueness
What sets 7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its specific combination of functional groups and fused rings, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H16N6O/c1-12-13(2)24(10-14-6-5-9-26-14)18-16(12)19-22-17(23-25(19)11-21-18)15-7-3-4-8-20-15/h3-9,11H,10H2,1-2H3 |
InChI Key |
KPKYBMDJSMPQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)CC5=CC=CO5)C |
Origin of Product |
United States |
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